2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl-
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Overview
Description
2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl- is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones as starting materials.
Michael Addition: Involving the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: The parent compound with a simpler structure.
3,4-Dihydro-2H-pyran: A related compound with similar reactivity.
4-Phenyl-2H-pyran-2-one: Another analog with a phenyl group at a different position.
Uniqueness
2H-Pyran-2-one, 3,4-dihydro-3,3-dimethyl-6-(1-methylethyl)-4-phenyl- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
59592-59-5 |
---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenyl-6-propan-2-yl-4H-pyran-2-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)14-10-13(12-8-6-5-7-9-12)16(3,4)15(17)18-14/h5-11,13H,1-4H3 |
InChI Key |
FROBWALUQRBKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(C(C(=O)O1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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